3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid 3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 124082-16-2
VCID: VC0056667
InChI: InChI=1S/C16H17NO3/c17-14(10-16(18)19)13-8-4-5-9-15(13)20-11-12-6-2-1-3-7-12/h1-9,14H,10-11,17H2,(H,18,19)
SMILES: C1=CC=C(C=C1)COC2=CC=CC=C2C(CC(=O)O)N
Molecular Formula: C16H17NO3
Molecular Weight: 271.316

3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid

CAS No.: 124082-16-2

Cat. No.: VC0056667

Molecular Formula: C16H17NO3

Molecular Weight: 271.316

* For research use only. Not for human or veterinary use.

3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid - 124082-16-2

Specification

CAS No. 124082-16-2
Molecular Formula C16H17NO3
Molecular Weight 271.316
IUPAC Name 3-amino-3-(2-phenylmethoxyphenyl)propanoic acid
Standard InChI InChI=1S/C16H17NO3/c17-14(10-16(18)19)13-8-4-5-9-15(13)20-11-12-6-2-1-3-7-12/h1-9,14H,10-11,17H2,(H,18,19)
Standard InChI Key BOZPYQOLYKYZBO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC=CC=C2C(CC(=O)O)N

Introduction

Chemical Identity and Basic Properties

3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid is an organic compound characterized by a unique structural arrangement featuring an amino group, a propanoic acid moiety, and a benzyloxy substituent at the ortho position of the phenyl ring. The compound's core structure consists of a phenyl ring with a benzyloxy group at position 2, with an amino-substituted propanoic acid chain at position 3.

Identification Parameters

ParameterValue
CAS Registry Number124082-16-2
Molecular FormulaC₁₆H₁₇NO₃
Molecular Weight271.31 g/mol
IUPAC Name3-amino-3-(2-phenylmethoxyphenyl)propanoic acid
Standard InChIInChI=1S/C16H17NO3/c17-14(10-16(18)19)13-8-4-5-9-15(13)20-11-12-6-2-1-3-7-12/h1-9,14H,10-11,17H2,(H,18,19)
InChIKeyBOZPYQOLYKYZBO-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)COC2=CC=CC=C2C(CC(=O)O)N

Physical and Chemical Properties

The physical and chemical properties of 3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid are primarily determined by its functional groups and molecular structure.

Physical Properties

While specific experimental data for this compound is limited, the following properties can be estimated based on its structure and comparison to similar compounds:

PropertyValue/Description
Physical StateLikely a white to off-white crystalline solid
SolubilityLikely soluble in polar organic solvents; limited solubility in water
Melting PointNot experimentally determined
Boiling PointEstimated to be >300°C (at 760 mmHg)
pKaEstimated 3.8-4.2 for carboxylic acid group; ~9.5 for amino group

Chemical Reactivity

The chemical behavior of 3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid is influenced by its functional groups:

  • The amino group (-NH₂) can:

    • Act as a nucleophile in substitution reactions

    • Undergo acylation with acid chlorides or anhydrides

    • Participate in reductive amination reactions

    • Form amides with carboxylic acids

  • The carboxylic acid group (-COOH) can:

    • Undergo esterification with alcohols

    • Form amides with amines

    • Participate in decarboxylation reactions under certain conditions

    • React with bases to form carboxylate salts

  • The benzyloxy group can:

    • Be cleaved under catalytic hydrogenolysis conditions

    • Participate in electrophilic aromatic substitution reactions

    • Act as a protecting group for phenolic hydroxyl groups

The presence of these functional groups provides multiple sites for chemical modifications, making this compound versatile for various synthetic applications .

Comparative Analysis with Structural Analogs

Comparing 3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid with its structural analogs provides insights into the influence of subtle structural changes on chemical and potential biological properties.

Comparison with Para-Substituted Analog

Feature3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid
CAS Number124082-16-2330645-19-7
Molecular FormulaC₁₆H₁₇NO₃C₁₆H₁₇NO₃
Molecular Weight271.31 g/mol271.31 g/mol
Position of Benzyloxy GroupOrtho (position 2)Para (position 4)
Spatial ArrangementBenzyloxy group in proximity to propanoic acid chainBenzyloxy group distant from propanoic acid chain
Potential Intramolecular InteractionsPossible hydrogen bonding between amino group and benzyloxy oxygenLess likely to form intramolecular interactions

Analytical Methods and Characterization

Various analytical techniques can be employed for the identification, quantification, and characterization of 3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key signals in ¹H NMR (predicted):

  • Aromatic protons: multiple signals in the region δ 7.2-7.8 ppm

  • Benzyloxy methylene protons: singlet at approximately δ 5.0-5.2 ppm

  • α-Proton (CH-NH₂): multiplet at approximately δ 4.2-4.4 ppm

  • Methylene protons (CH₂COOH): multiplet at approximately δ 2.5-2.8 ppm

  • Amino protons (NH₂): broad signal at approximately δ 1.8-2.2 ppm

  • Carboxylic acid proton (COOH): broad signal at approximately δ 10.5-12.0 ppm

Infrared (IR) Spectroscopy

Expected characteristic absorption bands:

  • O-H stretching (carboxylic acid): broad band at 3300-2500 cm⁻¹

  • N-H stretching (amine): two bands at 3400-3300 cm⁻¹

  • C=O stretching (carboxylic acid): strong band at 1700-1725 cm⁻¹

  • C-O stretching (ether and carboxylic acid): bands at 1300-1000 cm⁻¹

  • Aromatic C=C stretching: bands at 1600-1400 cm⁻¹

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the separation, identification, and quantification of 3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid in mixtures. The compound would likely exhibit characteristic retention times under standardized conditions, facilitating its identification and purity assessment.

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